molecular formula C45H45N13O13S B10790173 (17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

Cat. No.: B10790173
M. Wt: 1008.0 g/mol
InChI Key: ACYFBJUVNSGWDG-MYKKPKGFSA-N
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Description

The compound “(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide” is a highly complex polycyclic molecule characterized by:

  • A hexacyclic core with fused rings and multiple heteroatoms (oxygen, sulfur, nitrogen).
  • Functional groups: ethylidene, hydroxyethyl, hydroxypivalyl (2-hydroxypropan-2-yl), methyl, methylidene, and carboxamide substituents.

Structural elucidation of such compounds typically relies on advanced techniques like X-ray crystallography (e.g., SHELX software for refinement ) and NMR spectroscopy (as demonstrated in studies on Zygophyllum fabago compounds ).

Properties

IUPAC Name

(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H45N13O13S/c1-11-24-43-57-30(22(8)71-43)39(66)48-17(3)35(62)58-32(45(9,10)68)40(67)50-19(5)42-56-29(21(7)70-42)38(65)47-16(2)34(61)49-18(4)41-53-26(14-69-41)31-23(12-13-25(51-31)33(46)60)44-54-27(15-72-44)36(63)55-28(20(6)59)37(64)52-24/h11-15,20,28,32,59,68H,2-5H2,1,6-10H3,(H2,46,60)(H,47,65)(H,48,66)(H,49,61)(H,50,67)(H,52,64)(H,55,63)(H,58,62)/b24-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYFBJUVNSGWDG-MYKKPKGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H45N13O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1008.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound is a complex thiopeptide antibiotic known as Berninamycin D , which was first isolated from a strain of Streptomyces in 1994. This compound exhibits significant biological activity due to its unique structural features and interactions with various biological systems.

Structural Characteristics

Berninamycin D is characterized by a complex molecular structure that includes multiple functional groups and a specific arrangement of carbon atoms. The molecular formula is C45H45N13O13SC_{45}H_{45}N_{13}O_{13}S with a molecular weight of approximately 1008 g/mol. The detailed structural representation can be summarized as follows:

Property Details
Molecular FormulaC₄₅H₄₅N₁₃O₁₃S
Molecular Weight1008 g/mol
IUPAC Name(17Z)-17-ethylidene...

Antimicrobial Properties

Berninamycin D belongs to the thiopeptide class of antibiotics and demonstrates potent antimicrobial activity against various strains of bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the ribosomal RNA component of the ribosome.

Anticancer Activity

Research indicates that Berninamycin D may exhibit anticancer properties as well. Studies have shown that it can induce apoptosis in cancer cells through various pathways involving the modulation of signaling pathways related to cell growth and survival.

Immunomodulatory Effects

There is evidence suggesting that this compound can modulate immune responses. It may enhance the activity of certain immune cells while suppressing others, indicating a potential role in therapeutic applications for autoimmune diseases or immune deficiencies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted by researchers at PubMed demonstrated that Berninamycin D exhibited significant activity against Gram-positive bacteria including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were notably low compared to conventional antibiotics.
  • Anticancer Mechanisms : In vitro studies have shown that Berninamycin D can inhibit the proliferation of various cancer cell lines such as breast and colon cancer cells. The compound triggers apoptotic pathways leading to cell death through caspase activation and mitochondrial dysfunction.
  • Immunomodulatory Role : Research published in the Journal of Immunology explored the immunomodulatory effects of Berninamycin D on T-cell activation and cytokine production. Results indicated an increase in pro-inflammatory cytokines while downregulating anti-inflammatory responses in certain experimental models.

Comparison with Similar Compounds

Structural Analogues

(a) Polycyclic Alkaloids and Terpenoids

The target compound’s hexacyclic framework shares similarities with tetracyclic diterpenoids (e.g., the tetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane derivative reported by Shi et al. ). Key differences include:

Feature Target Compound Tetracyclic Diterpenoid
Ring System Hexacyclic, fused heteroatomic rings Tetracyclic, carbocyclic
Substituents Multiple oxo, hydroxyethyl, carboxamide Ester groups, methylene, and methyl
Complexity Higher (12 heteroatoms) Moderate (4 oxygen atoms)
(b) Glycosides and Saponins

Unlike glycosides (e.g., Zygocaperoside from Z. fabago ), the target compound lacks sugar moieties but shares polar functional groups (e.g., hydroxyethyl) that influence solubility and bioavailability.

Spectroscopic Characterization

NMR and UV-Vis spectroscopy are critical for comparing functional groups. For example:

  • 1H-NMR : Hydroxyethyl groups in the target compound may resonate similarly to those in Isorhamnetin-3-O glycoside (δ 3.5–4.5 ppm) .
  • 13C-NMR: The carboxamide carbonyl (δ ~170 ppm) contrasts with ester carbonyls (δ ~165–175 ppm) in diterpenoids .

Crystallographic Data

Crystallographic studies of similar compounds highlight trends in bond lengths and angles:

Parameter Target Compound (Inferred) Ethyl Tetracyclic Ester
C–O Bond Length (Å) ~1.43 (ether) 1.483 (ester)
C=O Bond Length (Å) ~1.21 (oxo) 1.207 (ester carbonyl)

The SHELX suite is often employed for refining such data, ensuring accuracy in structural determination.

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